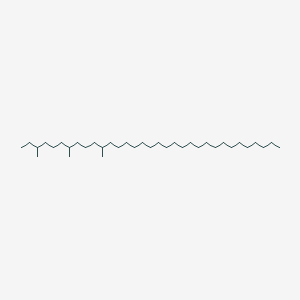

3,7,11-Trimethyltritriacontane

Description

3,7,11-Trimethyltritriacontane (C₃₆H₇₄, molecular weight: 506.58 g/mol) is a branched alkane with three methyl groups positioned at the 3rd, 7th, and 11th carbon atoms of a tritriacontane (C₃₃) backbone. This compound is part of a broader class of methylated alkanes, which are significant in biological systems, such as insect cuticular lipids and microbial mats, and in industrial applications due to their physicochemical properties .

Properties

CAS No. |

28171-00-8 |

|---|---|

Molecular Formula |

C36H74 |

Molecular Weight |

507.0 g/mol |

IUPAC Name |

3,7,11-trimethyltritriacontane |

InChI |

InChI=1S/C36H74/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-29-35(4)32-28-33-36(5)31-27-30-34(3)7-2/h34-36H,6-33H2,1-5H3 |

InChI Key |

OMTPDENTDNKXRN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-Trimethyltritriacontane typically involves the alkylation of a long-chain alkane precursor. One common method is the Friedel-Crafts alkylation, where a long-chain alkane reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the oligomerization of smaller alkanes. These processes are typically carried out in high-pressure reactors with catalysts such as nickel or platinum to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

3,7,11-Trimethyltritriacontane primarily undergoes reactions typical of alkanes, including:

Oxidation: This reaction can occur under extreme conditions, leading to the formation of alcohols, ketones, or carboxylic acids.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.

Cracking: Thermal or catalytic cracking can break down the long carbon chain into smaller hydrocarbons.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) under high temperatures.

Substitution: Halogenation typically uses halogens (Cl2, Br2) in the presence of UV light or a radical initiator.

Cracking: High temperatures (500-700°C) and catalysts like zeolites or silica-alumina.

Major Products

Oxidation: Alcohols, ketones, carboxylic acids.

Substitution: Halogenated alkanes.

Cracking: Smaller alkanes and alkenes.

Scientific Research Applications

3,7,11-Trimethyltritriacontane has various applications in scientific research:

Chemistry: Used as a model compound for studying long-chain hydrocarbon behavior and reactions.

Biology: Investigated for its role in biological membranes and as a potential biomarker.

Medicine: Explored for its hydrophobic properties in drug delivery systems.

Industry: Utilized in the production of lubricants, waxes, and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3,7,11-Trimethyltritriacontane is primarily related to its hydrophobic nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long carbon chain allows it to embed within the lipid bilayer, potentially influencing membrane-associated processes .

Comparison with Similar Compounds

Structural Isomers: Variation in Methyl Group Positions

The position of methyl branches significantly influences physical and chemical behavior. Key isomers include:

- Key Differences :

- Retention Behavior : this compound exhibits distinct gas chromatography retention indices (e.g., 226.9–231.4) compared to other isomers, reflecting its unique branching pattern .

- Biological Function : In pharaoh ants, isomers like 9,13,21- and 11,15,23-triMeC₃₃ are selectively adsorbed on zeolites due to their polarity and methyl group spacing, suggesting roles in waterproofing and chemical communication .

Chain Length Variants

Methylated alkanes with differing chain lengths exhibit variations in hydrophobicity and phase behavior:

| Compound Name | Molecular Formula | Chain Length (Carbons) | Molecular Weight (g/mol) | Retention Index |

|---|---|---|---|---|

| This compound | C₃₆H₇₄ | 36 | 506.58 | 226.9–231.4 |

| 3,7,11-Trimethylnonacosane | C₃₂H₆₆ | 32 | 450.52 | Not reported |

| 3,7,11-Trimethylheptacosane | C₃₀H₆₂ | 30 | 422.49 | Not reported |

- Key Differences: Longer chains (e.g., C₃₆ vs. Shorter chains (e.g., C₃₀) may exhibit higher solubility in organic solvents due to reduced van der Waals interactions.

Dimethyl vs. Trimethyl Derivatives

Dimethyl analogs lack a third methyl group, altering their physicochemical properties:

| Compound Name | Molecular Formula | Methyl Groups | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 11,23-Dimethyltritriacontane | C₃₅H₇₂ | 2 | 492.95 | Lower branching complexity |

| This compound | C₃₆H₇₄ | 3 | 506.58 | Higher rigidity, lower solubility |

- Dimethyl analogs (e.g., 11,23-diMeC₃₃) may exhibit higher adsorption selectivity on polar substrates like zeolites compared to trimethylated forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.